The Origin of Scopularide B: A Technical Guide
The Origin of Scopularide B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scopularide B is a novel cyclodepsipeptide that has garnered interest within the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides an in-depth exploration of the origin, isolation, structural elucidation, and biosynthesis of Scopularide B, presenting a comprehensive resource for researchers in natural product chemistry, marine biotechnology, and drug discovery.
Discovery and Natural Source
Scopularide B was first discovered as a natural product of the fungus Scopulariopsis brevicaulis[1][2]. This fungal strain, designated LF580, was isolated from the marine sponge Tethya aurantium, which was collected from the Limki Fjord in Croatia[1][2]. While Scopulariopsis species are commonly found in terrestrial environments, this marine-derived strain highlights the untapped potential of marine organisms as a source of novel bioactive secondary metabolites[3]. The production of Scopularide B is notably limited to specific strains, with the LF580 strain being a primary producer[4].
Isolation and Purification
The isolation of Scopularide B from fungal cultures is a multi-step process involving cultivation, extraction, and chromatographic separation.
Fungal Cultivation
The producing organism, Scopulariopsis brevicaulis (strain LF580), is cultivated in a liquid medium to generate sufficient biomass for extraction.
Table 1: Culture Medium for Scopulariopsis brevicaulis LF580
| Component | Concentration |
| Yeast Extract | 3 g/L |
| Malt Extract | 3 g/L |
| Soy Peptone | 5 g/L |
| Tropic Marin® Sea Salt | 30 g/L |
| Glucose | 40 g/L |
| (NH₄)₂SO₄ | 8.3 g/L |
This defined medium is a modification of Vogel's minimal medium and is used for cultivation in bioreactors.[3]
Experimental Protocol: Extraction and Isolation
The following protocol outlines the laboratory-scale procedure for extracting and isolating Scopularide B from the mycelia of S. brevicaulis.
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Harvesting : The fungal mycelia are separated from the culture broth by filtration.
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Extraction : The collected mycelia are macerated and extracted with acetone. The resulting extract is then dried.
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Washing : The dried extract is washed with a mixture of methanol and water (2:8) and subsequently with n-hexane to remove impurities.
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Purification : The remaining extract is subjected to preparative High-Performance Liquid Chromatography (HPLC) for the final purification of Scopularide B.
Table 2: Preparative HPLC Parameters for Scopularide B Purification
| Parameter | Specification |
| Column | Phenomenex Luna C18 (21.2 x 250 mm, 5 µm) |
| Mobile Phase A | H₂O + 0.1% HCOOH |
| Mobile Phase B | MeCN + 0.1% HCOOH |
| Elution | Isocratic (70% B) |
| Flow Rate | 18 mL/min |
Under these conditions, Scopularide B typically elutes at a retention time of approximately 8.0 minutes.
Structural Elucidation
The chemical structure of Scopularide B was determined through a combination of spectroscopic and chemical methods.
Physicochemical and Spectroscopic Data
Table 3: Physicochemical and Spectroscopic Data for Scopularide B
| Property | Value |
| Molecular Formula | C₃₄H₅₃N₅O₇ |
| Molecular Weight | 643.81 g/mol |
| Appearance | White, amorphous powder |
| Optical Rotation | [α]²⁵D -43 (c 0.5, MeOH) |
| HRESIMS | m/z 644.4007 [M+H]⁺ (calcd. for C₃₄H₅₄N₅O₇, 644.4023) |
| Key NMR Data | See original research for detailed ¹H and ¹³C NMR, COSY, and HMBC data. |
Experimental Protocol: Structure Determination
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Mass Spectrometry : High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was used to determine the exact mass and molecular formula of Scopularide B.
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NMR Spectroscopy : A suite of Nuclear Magnetic Resonance (NMR) experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), and Heteronuclear Multiple Bond Correlation (HMBC), were employed to elucidate the planar structure and connectivity of the molecule.
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Stereochemistry of Amino Acids : The absolute configurations of the amino acid residues were determined using Marfey's method. This involves the acid hydrolysis of the peptide, followed by derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA) and subsequent HPLC analysis to compare with derivatized amino acid standards.
Biosynthesis
Scopularide B is a non-ribosomally synthesized peptide, with its biosynthesis involving a multi-enzyme complex encoded by a biosynthetic gene cluster (BGC).
The Scopularide Biosynthetic Gene Cluster
The putative BGC for scopularides in S. brevicaulis was identified through genome sequencing and bioinformatic analysis. The key components of this cluster are a Non-Ribosomal Peptide Synthetase (NRPS) and a Polyketide Synthase (PKS).
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NRPS (NRPS1) : This enzyme is responsible for the sequential addition of the amino acid residues. The NRPS involved in scopularide biosynthesis contains five modules, corresponding to the five amino acids in the peptide core.
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PKS (PKS2) : This enzyme synthesizes the 3-hydroxy-4-methyloctanoic acid side chain.
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Other Enzymes : The cluster also contains genes encoding a CoA ligase, an acyltransferase, and a transcription factor, which are all believed to be involved in the biosynthesis and regulation of scopularide production.
Experimental Protocol: Identification of the Biosynthetic Gene Cluster
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In Silico Analysis : The genome of S. brevicaulis is sequenced, and bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) are used to predict the locations of secondary metabolite BGCs[3]. The search is guided by homology to known BGCs of structurally similar compounds like emericellamide A and W493-B[3].
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Gene Cluster Verification : The identity of the predicted BGC is verified experimentally. One approach is to manipulate the expression of genes within the cluster. For the scopularide BGC, the local transcription factor was placed under the control of a constitutive promoter and reintroduced into S. brevicaulis. The resulting transformants showed a significant increase in scopularide production, indirectly confirming the role of the identified gene cluster in scopularide biosynthesis[3].
Biological Activity
Scopularide B has demonstrated significant cytotoxic activity against several human cancer cell lines.
Table 4: Cytotoxicity of Scopularide B against Human Cancer Cell Lines
| Cell Line | Cancer Type | % Viability Reduction (at 10 µg/mL) |
| Colo357 | Pancreatic | 26% |
| Panc89 | Pancreatic | 49% |
| HT29 | Colon | 24% |
The specific molecular mechanisms and signaling pathways through which Scopularide B exerts its cytotoxic effects are currently an active area of research.
Diagrams
Caption: Proposed biosynthetic pathway of Scopularide B.
Caption: Experimental workflow for the isolation and identification of Scopularide B.
Caption: Logical workflow of the discovery and characterization of Scopularide B.
